5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-6(12)10-16-9(17-18-10)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORFQJZNXKXWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions may include the use of dehydrating agents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole as an anticancer agent. The compound's structure allows it to interact with biological targets effectively.
-
In Vitro Studies :
- A study by Kucukoglu et al. synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The derivatives exhibited significant potency against the Ca9-22 cell line, outperforming traditional chemotherapeutics like 5-fluorouracil in some cases .
- Another research by Abd el Hameid et al. reported that oxadiazole derivatives displayed promising activity against MCF-7 and HCT-116 cancer cell lines, indicating that modifications to the oxadiazole structure could enhance anticancer properties .
-
Structure-Activity Relationship (SAR) :
- The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring was found to be crucial for enhancing biological activity. For instance, compounds with trifluoromethyl substitutions showed improved antiproliferative effects compared to their unsubstituted counterparts .
Drug Discovery
The compound's unique chemical structure positions it as a valuable scaffold in drug discovery:
- Novel Drug Candidates :
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through various pathways. Flow cytometry analyses have demonstrated that certain derivatives can arrest the cell cycle at the G1 phase and activate apoptotic pathways via caspase activation .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Polymer Chemistry :
- Optoelectronic Devices :
Case Studies
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity, anti-inflammatory effects, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yield Variability : Yields range from 31% to 90% for related compounds, influenced by substituent electronics and reaction conditions. For example, electron-withdrawing groups (e.g., trifluoromethyl) may slow cyclization .
- Purification Methods : Flash chromatography (e.g., hexane/ethyl acetate gradients) is standard, though HPLC purification is used for complex mixtures (e.g., compound 26 in ) .
Anticancer Activity
Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induces apoptosis in breast (T47D) and colorectal cancer cells via G1 phase arrest. SAR studies highlight the necessity of a five-membered heterocycle at the 5-position for activity .
Antiviral Activity
Pleconaril, a 1,2,4-oxadiazole with a trifluoromethyl group, inhibits enteroviruses (e.g., Coxsackievirus B3) by binding the viral capsid, demonstrating the scaffold’s versatility in targeting diverse pathogens .
Neuromodulatory Potential
Borane complexes (e.g., compound 57) with quinuclidinylmethyl substituents exhibit affinity for α7 nicotinic acetylcholine receptors, suggesting applications in neurodegenerative diseases .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration (e.g., pleconaril logP = 3.2) .
- Stability : Chloroethyl and chloromethyl substituents may confer susceptibility to nucleophilic displacement, necessitating stability studies under physiological conditions .
Biological Activity
5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C11H8ClF3N2O
- Molecular Weight : 276.64 g/mol
- CAS Number : 923753-68-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds with similar structures have shown efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb).
A study investigated several oxadiazole derivatives, revealing that certain modifications could enhance their antimicrobial properties. The compound this compound was evaluated alongside other oxadiazoles against a panel of gram-positive and gram-negative bacteria. The results indicated that this compound exhibited significant activity against multidrug-resistant strains due to its ability to inhibit bacterial protein synthesis processes such as trans-translation .
| Compound | Activity Against Mtb | IC50 (µg/mL) |
|---|---|---|
| This compound | Active | Not specified |
| Other Oxadiazole Derivatives | Varies | Varies |
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been extensively studied. Research shows that these compounds can induce apoptosis in cancer cell lines. For instance, a series of oxadiazoles were synthesized and tested against human glioblastoma U251 cells and melanoma WM793 cells. The presence of the trifluoromethyl group in the phenyl ring was found to enhance cytotoxicity .
In vitro assays indicated that this compound demonstrated promising anticancer activity with low toxicity profiles. The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| U251 | This compound | Not specified |
| WM793 | This compound | Not specified |
Study on Antimicrobial Efficacy
In a comparative study involving multiple oxadiazoles, this compound was found to be effective against resistant strains of E. coli and Staphylococcus aureus. The study employed agar disk diffusion methods to assess growth inhibition and determined that the compound's activity was significantly higher than that of conventional antibiotics .
Study on Anticancer Properties
Another pivotal study assessed the cytotoxic effects of various oxadiazoles on cancer cell lines. The results indicated that this compound induced cell cycle arrest and apoptosis in treated cells. This suggests potential for development as an anticancer therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors containing chloroethyl and trifluoromethylphenyl groups. Key steps include:
- Precursor preparation : Reacting 3-(trifluoromethyl)benzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization with chloroethyl reagents (e.g., 1-chloroethyl chloride) under reflux conditions .
- Catalytic optimization : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C to improve yield and purity .
- Purification : Recrystallization from DMSO/water mixtures (2:1) or ethyl acetate to isolate the product .
Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PEG-400, 70–80°C, 1 h | 65–78 | |
| Purification | DMSO/water (2:1) | >95% purity |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Identify the chloroethyl group (δ ~4.5–5.0 ppm for CH2Cl; δ ~70–80 ppm for C-Cl) and trifluoromethylphenyl signals (δ ~7.5–8.0 ppm for aromatic protons; δ ~120–125 ppm for CF3) .
- IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch ~1600 cm⁻¹) and CF3 vibrations (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 307 (M⁺) with fragmentation patterns consistent with Cl and CF3 loss .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Hydrolytic stability testing : Expose the compound to pH 2–12 buffers at 25°C for 24 hours. Monitor degradation via HPLC.
- Findings : The CF3 group enhances electron-withdrawing effects, stabilizing the oxadiazole ring under acidic conditions but promoting hydrolysis in strong bases (pH >10) due to nucleophilic attack on the chloroethyl group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model the chloroethyl group’s electrophilicity using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict reaction sites (e.g., Cl substitution with amines or thiols) .
- Machine learning : Train models on high-throughput data from analogous oxadiazoles to predict reaction outcomes (e.g., solvent effects, substituent compatibility) .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies, accounting for assay variations (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing CF3 with CN or Cl) to isolate contributing factors .
- Dose-response validation : Re-test the compound in standardized assays (e.g., NIH/3T3 cell viability) with controlled conditions .
Q. What are the challenges in achieving enantiomeric purity for chloroethyl-containing oxadiazoles, and how can they be addressed?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IC columns with hexane/isopropanol (90:10) to separate enantiomers. Monitor via polarimetry .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor R- or S-enantiomers .
- Crystallography : Confirm absolute configuration via X-ray diffraction (e.g., CCDC deposition codes from studies on similar compounds) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 120–135°C)?
- Methodological Answer :
- Crystallinity differences : Recrystallization solvents (e.g., ethanol vs. DMSO/water) affect crystal packing and melting behavior .
- Impurity profiling : Use DSC/TGA to distinguish polymorphs or hydrate forms. For example, hydrates may melt 10–15°C lower than anhydrous forms .
- Inter-lab calibration : Cross-validate instruments using USP standards (e.g., caffeine or indium) .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS .
- Light sensitivity : Use ICH Q1B guidelines to test UV (320–400 nm) and visible light effects .
- Statistical design : Apply factorial DOE (temperature, humidity, pH) to identify critical factors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
